N-(2-methylprop-2-enyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylprop-2-enyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBGGIHYIHYKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945453 | |
| Record name | N-(2-Methylprop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22774-81-8 | |
| Record name | NSC75868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Methylprop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHALLYLANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance in Organic Synthesis and Materials Science Precursor Chemistry
N-(2-methylprop-2-enyl)aniline serves as a pivotal precursor in both organic synthesis and the development of advanced materials. Its bifunctional nature, possessing both a nucleophilic nitrogen and a reactive alkene moiety, allows for a diverse range of chemical modifications, making it a valuable tool for synthetic chemists.
In the field of organic synthesis, this compound is instrumental in the construction of complex heterocyclic systems. For instance, it is a key starting material in the synthesis of quinoline (B57606) derivatives. researchgate.net The intramolecular cyclization of this compound and its derivatives, often facilitated by metal catalysts, provides an efficient route to these important scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals. encyclopedia.pubnih.gov
The utility of this compound extends into the realm of materials science, particularly in the synthesis of specialized polymers. It can be used as a monomer or a functional comonomer in polymerization reactions to introduce specific properties into the resulting polymer chain. A notable application is in the creation of molecularly imprinted polymers (MIPs). mdpi.com In this context, derivatives of this compound can act as functional monomers that interact with a template molecule. After polymerization and removal of the template, the polymer retains a "memory" of the template's shape and functional groups, leading to materials with high selectivity for the target molecule.
Furthermore, research has explored the use of N-allylaniline derivatives in the development of functional materials with applications in electronics and as additives. For example, N-allylaniline has been investigated for the functionalization of poly(hydromethylsiloxane) networks, creating materials with potential biocidal properties. mdpi.com
Historical Context of Allylaniline Derivative Research
N-Alkylation Pathways for Aniline (B41778) Derivatives
Direct N-alkylation of aniline and its derivatives represents a fundamental approach to forming the crucial carbon-nitrogen bond in the target molecule. These pathways can be broadly categorized into strategies mediated by halides and those catalyzed by transition metals.
Halide-Mediated N-Alkylation Strategies
The reaction of an aniline with an alkyl halide, such as 2-methyl-2-propenyl chloride or bromide, is a classical method for N-alkylation. This nucleophilic aliphatic substitution is often performed in the presence of a base to scavenge the hydrogen halide byproduct. chemrxiv.org Conventional methods, however, can be hampered by challenges such as the generation of stoichiometric amounts of salt waste and a lack of selectivity, often leading to over-alkylation to produce the tertiary amine. thieme-connect.de For instance, using a cesium fluoride-Celite combination with alkyl halides can result in a mixture of both N-mono and N,N-dialkylated products, requiring long reaction times. organic-chemistry.org Similarly, the reaction of anilines with allyl bromide in the presence of Mg-Al hydrotalcites has been shown to produce N,N-diallylanilines. tsijournals.com
To improve selectivity and reaction conditions, modern variations have been developed. The use of ionic liquids as the reaction medium can enhance selectivity for mono-alkylation. core.ac.uk For example, conducting the reaction of aniline with methyl or ethyl iodide in an ionic liquid can lead to the precipitation of the N-alkylaniline hydroiodide salt, preventing further reaction. core.ac.uk Another advanced approach involves a visible light-induced metallaphotoredox platform using a copper catalyst, which allows for the coupling of N-nucleophiles with alkyl bromides at room temperature, effectively bypassing the high activation barriers of traditional SN2 or SN1 reactions. sci-hub.se
| Method | Alkylating Agent | Catalyst/Base | Solvent | Key Observation | Reference(s) |
| Classical Alkylation | Alkyl Halide | CsF-Celite | Acetonitrile | Low chemoselectivity; mixture of mono- and di-alkylated products. | organic-chemistry.org |
| Hydrotalcite Catalysis | Allyl Bromide | Mg-Al Hydrotalcites | Aqueous Ethanol | Good yield of N,N-diallylanilines. | tsijournals.com |
| Ionic Liquid Medium | Alkyl Iodide | None (IL is medium) | Ionic Liquid | Improved selectivity for mono-alkylation. | core.ac.uk |
| Metallaphotoredox | Alkyl Bromide | Copper(II) salt | Not specified | Room temperature reaction, bypasses high thermal barriers. | sci-hub.se |
Palladium-Catalyzed Allylation Approaches
Palladium catalysis offers a powerful and versatile alternative for the synthesis of N-allylanilines, often with superior selectivity and milder reaction conditions compared to traditional halide-based methods. A prominent strategy involves the direct use of allylic alcohols, which are attractive alkylating agents due to their availability and the fact that water is the only byproduct.
In one specific synthesis of the target compound, this compound was prepared by the monoallylation of aniline with 2-methyl-2-propen-1-ol. acs.org The reaction was catalyzed by a palladium triphenylphosphite complex (Pd[P(OPh)₃]₃) at 80 °C, achieving a 74% isolated yield. acs.org The mechanism of such reactions often involves the activation of the C-O bond of the alcohol by the palladium complex. Current time information in Bangalore, IN.researchgate.net This process can be accelerated by additives; for example, the use of titanium(IV) isopropoxide can facilitate the direct activation of allylic alcohols by palladium complexes for the efficient allylation of even less nucleophilic anilines. Current time information in Bangalore, IN.researchgate.net The catalytic cycle is proposed to involve a hydridopalladium complex that promotes C-O bond cleavage to form a π-allyl palladium intermediate, which then reacts with aniline to yield the N-allylaniline product. acs.org
Various palladium catalysts have been explored for this transformation, showcasing the breadth of this approach.
| Catalyst System | Allyl Source | Additive(s) | Key Feature | Reference(s) |
| Pd[P(OPh)₃]₃ | 2-Methyl-2-propen-1-ol | None | Direct synthesis of this compound. | acs.org |
| Pd(OCOCF₃)₂-dppb / Ti(O-iPr)₄ | Allyl Alcohol | Titanium(IV) isopropoxide | Efficient allylation of less nucleophilic anilines. | tsijournals.comCurrent time information in Bangalore, IN. |
| Pd(OAc)₂ / PPh₃ | o-Allylanilines | Molecular Oxygen (oxidant) | Aerobic oxidative cycloisomerization to form indoles. | researchgate.net |
| Pd·Et₃B | Allylic Alcohols | Triethylborane | Borane-mediated activation. | tsijournals.com |
Beyond allylic alcohols, palladium catalysts are also used in the oxidative coupling of anilines with other substrates and in intramolecular cyclizations of pre-formed N-allylanilines to generate heterocyclic derivatives. nih.govrsc.org
Ene-Type Reactions in Allylaniline Synthesis
The ene reaction and its variants, such as the aza-ene reaction, represent another class of pericyclic reactions for C-N bond formation. taylorandfrancis.com In this context, a nitrogen-containing compound acts as the "ene" or "enophile." A particularly relevant method is the nitroso-ene reaction, where a nitrosoarene, generated in situ from an aniline derivative like a hydroxylamine (B1172632), reacts with an alkene.
A direct iron-catalyzed synthesis of β-alkyl N-aryl aza Baylis-Hillman adducts proceeds through a nitroso-ene reaction mechanism. organic-chemistry.org In this process, various arylhydroxylamines react with α,β-unsaturated esters, aldehydes, or ketones. The reaction is believed to involve the oxidation of the hydroxylamine to a reactive nitroso intermediate, which then undergoes an ene reaction with the alkene to form the C-N bond, followed by a reduction step. organic-chemistry.org This method provides a powerful alternative for constructing allylic amine frameworks.
Intramolecular aza-ene reactions have also been studied, establishing the principle of using this reaction type to form nitrogen-containing heterocycles from precursors that have both the aniline nitrogen and the alkene moiety. semanticscholar.orgnih.gov While not a direct synthesis of N-allylaniline itself, these reactions underscore the utility of the ene mechanism in related systems. The aza-Claisen rearrangement, a nih.govnih.gov-sigmatropic reaction, is another related pericyclic transformation frequently used to convert N-allylanilines into C-allylanilines (e.g., 2-allylaniline), which are valuable synthetic intermediates. nih.govresearchgate.netacs.orgresearchgate.net
Organometallic Reagent-Based Synthesis of this compound Derivatives
A broad range of organometallic reagents and catalysts beyond palladium are employed in the synthesis of N-allylanilines and their derivatives. These methods often provide unique reactivity and selectivity profiles.
Copper-Based Systems: Copper catalysts are effective for N-alkylation. A photoinduced, copper-catalyzed method allows for the enantioconvergent N-alkylation of anilines with various racemic tertiary alkyl electrophiles at very low temperatures (-78 °C). acs.orgnih.govnih.gov Another copper photoredox-catalyzed approach achieves the allylation of imines, formed from anilines, using allylic bromides. researchgate.net Additionally, copper-chromite has been used as a catalyst for the N-alkylation of anilines with alcohols via a hydrogen auto-transfer mechanism. tsijournals.com
Iridium and Rhodium Catalysis: Iridium complexes are highly effective for the N-alkylation of anilines using alcohols through a "borrowing hydrogen" mechanism, which is atom-economical. researchgate.netscispace.com Iridium-catalyzed asymmetric allylic substitution using substrates like allylic carbonates has also been extensively developed, yielding products with high enantioselectivity. nih.govacs.org Rhodium catalysts are particularly useful for the regioselective amination of allylic trichloroacetimidates with anilines, providing access to branched allylic amine products. organic-chemistry.orgbohrium.com
Scandium Catalysis: Half-sandwich scandium catalysts have been used for the ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines with internal alkynes. researchgate.net This provides a direct, atom-efficient route to C-allylated aniline derivatives. sci-hub.sersc.orgrsc.org While this method functionalizes the carbon framework rather than the nitrogen atom directly, it produces important structural analogues.
Classical Organometallic Reagents:
Grignard Reagents (Organomagnesium): Allylic Grignard reagents are fundamental in organic synthesis. wikipedia.org Their reaction with nitroarenes can produce allylic nitrones, which serve as precursors to allylic amines after reduction. thieme-connect.de However, direct reaction with anilines can be complex; additions to N-allylaniline have been observed, indicating reactivity with the product itself. researchgate.net
Organolithium Reagents: Organolithium compounds are highly reactive nucleophiles and strong bases used to form C-N bonds. wikipedia.orgnumberanalytics.com They can participate in SN2 reactions with allylic halides to produce N-allylated products, although side reactions can be a challenge. wikipedia.org Their high reactivity often necessitates careful control of reaction conditions.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials, are increasingly being applied to the synthesis of N-allylanilines.
A key green strategy is the replacement of hazardous alkyl halides with allylic alcohols, where the only theoretical byproduct is water. nih.gov This approach significantly improves the atom economy of the reaction. Palladium-catalyzed reactions using molecular oxygen as the terminal oxidant also represent a sustainable approach, avoiding the need for stoichiometric, often toxic, chemical oxidants. researchgate.net
The development of recyclable catalysts is another cornerstone of green synthesis. A metal-free, 1,3-bis(carboxymethyl)imidazolium chloride catalyst has been shown to be highly efficient for the synthesis of N-allylanilines from allylic alcohols. nih.govnih.gov This catalyst is robust and can be recovered and reused for up to 15 cycles without significant loss of activity. nih.govnih.gov The environmental impact is further minimized as only a small amount of ethyl acetate (B1210297) is needed for product separation. nih.gov Green metrics for this process, such as atom economy and E-factor, classify it as an excellent synthesis. wikipedia.org The use of heterogeneous catalysts, such as KF-Celite or silica, also facilitates easy separation and recycling. organic-chemistry.org
Other green approaches include:
Borrowing Hydrogen/Hydrogen Autotransfer: Catalytic systems (e.g., using iridium or manganese) that enable the use of alcohols as alkylating agents via a borrowing hydrogen mechanism are inherently green as they avoid halide waste. nih.govscispace.combeilstein-journals.org
Solvent Choice: Performing reactions in greener solvents, or in solvent-free conditions, significantly reduces environmental impact. core.ac.ukscispace.com The use of ionic liquids, which can be recycled, is one such strategy. core.ac.uk In some specialized cases, even natural, biodegradable media like citrus juice have been explored as catalysts/solvents for related amine syntheses. researchgate.net
Advanced Spectroscopic and Spectrometric Characterization of N 2 Methylprop 2 Enyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a detailed mapping of the molecular framework of N-(2-methylprop-2-enyl)aniline.
The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton in the molecule. The expected chemical shifts are influenced by the electron density around the protons, with electronegative atoms and aromatic rings causing significant shifts.
The aromatic protons on the aniline (B41778) ring are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the ring current. The protons at the ortho- and para-positions are generally shifted to a slightly lower field than the meta-protons. The single proton on the nitrogen atom (N-H) is expected to show a broad signal, the chemical shift of which can be variable (typically 3.5-4.5 ppm) and is dependent on factors such as solvent and concentration.
The protons of the 2-methylprop-2-enyl group have characteristic shifts. The two vinyl protons (=CH₂) are diastereotopic and are expected to appear as distinct signals around 4.8-5.0 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen are deshielded and should resonate at approximately 3.7 ppm. The methyl group (-CH₃) attached to the double bond would appear as a singlet further upfield, around 1.7 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho, meta, para) | ~ 6.5 - 7.3 | Multiplet (m) | 5H |
| Vinylic (=CH₂) | ~ 4.9 | Singlet (s) / Multiplet (m) | 2H |
| Amine (N-H) | ~ 3.8 (variable) | Broad Singlet (br s) | 1H |
| Allylic (-N-CH₂-) | ~ 3.7 | Singlet (s) | 2H |
| Methyl (-CH₃) | ~ 1.8 | Singlet (s) | 3H |
The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The aromatic carbons of the aniline ring typically resonate between 110 and 150 ppm. The carbon atom attached to the nitrogen (C-N) is the most deshielded of the ring carbons, appearing around 148 ppm. The other aromatic carbons (ortho, meta, and para) will have distinct signals within the 112-130 ppm range.
For the 2-methylprop-2-enyl group, the quaternary carbon of the double bond (=C(CH₃)) is expected around 142 ppm, while the terminal methylene carbon (=CH₂) appears around 112 ppm. The methylene carbon adjacent to the nitrogen (-N-CH₂) would be found at approximately 49 ppm, and the methyl carbon (-CH₃) at around 20 ppm. Spectroscopic data for this compound is available in spectral databases, confirming its characterization by NMR techniques. nih.gov
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-N) | ~ 148 |
| Alkene (=C(CH₃)) | ~ 142 |
| Aromatic (C-H) | ~ 112 - 129 |
| Alkene (=CH₂) | ~ 112 |
| Allylic (-N-CH₂) | ~ 49 |
| Methyl (-CH₃) | ~ 20 |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.
The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to specific functional groups. A notable feature is the N-H stretching vibration, which is expected as a single, sharp peak around 3411 cm⁻¹, similar to other N-monosubstituted anilines. hmdb.ca
The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The C=C stretching of the alkene in the methallyl group is expected around 1650 cm⁻¹. The N-H bending vibration often appears near 1600 cm⁻¹. The region from 1400 to 600 cm⁻¹ is the fingerprint region, containing complex vibrations characteristic of the entire molecule, including C-N stretching and various bending modes. The availability of FT-IR spectra from commercial sources like Aldrich confirms these characteristic features. nih.govthermofisher.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~ 3410 |
| Aromatic C-H Stretch | ~ 3050 - 3020 |
| Aliphatic C-H Stretch | ~ 2970 - 2850 |
| Alkene C=C Stretch | ~ 1650 |
| Aromatic C=C Stretch | ~ 1600, 1500 |
| N-H Bend | ~ 1590 |
| C-N Stretch | ~ 1320 - 1250 |
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the non-polar bonds. Strong signals are anticipated for the C=C stretching of the aromatic ring (around 1600 cm⁻¹) and the C=C bond of the methallyl group (~1650 cm⁻¹). Aromatic ring breathing modes typically give rise to sharp and intense peaks. Studies on related molecules like aniline and N-methylaniline show characteristic bands for C-C stretching in the aromatic ring. aatbio.com While specific experimental data for this compound is not widely published, the spectrum can be predicted based on its structural components.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~ 3060 |
| Alkene C=C Stretch | ~ 1650 (Strong) |
| Aromatic Ring Stretch | ~ 1600 (Strong) |
| Aromatic Ring Breathing | ~ 1000 (Sharp, Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound is primarily dictated by the aniline chromophore. Aniline itself exhibits two main absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. The more intense band (the E2-band) appears around 230-240 nm, while the second band (the B-band), which shows fine vibrational structure, is observed around 280-290 nm. nih.gov
Alkylation on the nitrogen atom, as in N-methylaniline, typically causes a slight red shift (bathochromic shift) of these absorption maxima. Therefore, this compound is expected to exhibit similar absorption bands, likely with maxima around 240-250 nm and 290-300 nm. nist.gov These absorptions are due to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
| Transition | Expected Absorption Maximum (λmax, nm) | Chromophore |
|---|---|---|
| π → π* (E2-band) | ~ 245 | Aniline Ring |
| π → π* (B-band) | ~ 295 | Aniline Ring |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's molecular mass, providing vital information for the confirmation of its elemental composition. In the analysis of this compound, HRMS plays a crucial role in unequivocally identifying the compound by measuring its mass with high accuracy.
The theoretical exact mass of this compound, with the molecular formula C₁₀H₁₃N, is calculated to be 147.1048 atomic mass units (amu). nih.gov This calculation is based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁴N). High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are capable of measuring the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for a clear distinction between compounds with the same nominal mass but different elemental compositions.
In a typical HRMS experiment, a sample of this compound would be introduced into the instrument and ionized, most commonly through techniques like electrospray ionization (ESI) or electron ionization (EI). The resulting molecular ion [M]⁺ or protonated molecule [M+H]⁺ is then analyzed to determine its precise m/z value. An experimentally determined m/z value that closely matches the calculated exact mass provides strong evidence for the presence and identity of the compound.
The following table summarizes the key high-resolution mass spectrometry data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃N |
| Calculated Exact Mass | 147.1048 amu |
| Ionization Mode | ESI/EI |
| Expected Molecular Ion | [M]⁺ or [M+H]⁺ |
| Expected m/z | 147.1048 or 148.1126 |
Beyond the determination of the molecular mass, HRMS also provides insights into the fragmentation patterns of this compound. While a detailed experimental fragmentation analysis for this specific compound is not widely published, the fragmentation behavior can be predicted based on the known fragmentation of similar structures, such as N-allylaniline and N-methylaniline. nist.govnist.gov
Common fragmentation pathways for this compound would likely involve cleavage of the bond between the nitrogen and the benzylic carbon, as well as cleavage at the allylic position. The stability of the resulting carbocations and radical species governs the likelihood of these fragmentation events.
Potential major fragment ions that could be observed in the mass spectrum of this compound are detailed in the table below. These fragments are crucial for the structural elucidation and confirmation of the compound.
| Predicted Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |
| [C₉H₁₀N]⁺ | [C₆H₅NHCH₂C(CH₃)=CH]⁺ | 132.0813 | Loss of a methyl radical (•CH₃) |
| [C₇H₈N]⁺ | [C₆H₅NHCH₂]⁺ | 106.0657 | Cleavage of the allylic C-C bond |
| [C₆H₅NH]⁺ | Phenylamino cation | 92.0500 | Cleavage of the N-C bond |
| [C₆H₅]⁺ | Phenyl cation | 77.0391 | Loss of the amino-alkenyl group |
The high mass accuracy of HRMS allows for the determination of the elemental composition of these fragment ions, further solidifying the structural assignment of the parent molecule. The comprehensive data obtained from HRMS, including the precise molecular mass and the fragmentation pattern, serves as a cornerstone in the advanced characterization of this compound.
Mechanistic Investigations of Reactions Involving N 2 Methylprop 2 Enyl Aniline
Nucleophilic Character of the Aniline (B41778) Moiety in Organic Transformations
The aniline moiety of N-(2-methylprop-2-enyl)aniline possesses a distinct nucleophilic character centered on the nitrogen atom. This nucleophilicity arises from the lone pair of electrons on the nitrogen, which can be donated to an electrophile to form a new covalent bond. quora.com Consequently, the aniline portion of the molecule can participate in a variety of organic transformations where it acts as a nucleophile. qorganica.comgeeksforgeeks.org
The reactivity of the nitrogen lone pair is, however, moderated by the electronic effects of the attached phenyl and 2-methylprop-2-enyl groups. The phenyl group, through resonance, delocalizes the nitrogen's lone pair into the aromatic π-system. This delocalization reduces the electron density on the nitrogen atom, thereby making the aniline moiety less nucleophilic compared to a typical aliphatic amine. ucalgary.ca Despite this reduction in nucleophilicity, the aniline nitrogen remains sufficiently reactive to engage with strong electrophiles.
One of the fundamental reactions showcasing the nucleophilic character of anilines is their reaction with acids. In an acidic medium, the lone pair on the nitrogen of this compound can accept a proton, demonstrating its Brønsted-Lowry basicity. chemistrysteps.com This protonation event is a crucial first step in several acid-catalyzed reactions.
Furthermore, the nucleophilic nitrogen can attack various electrophilic centers. For instance, in acylation reactions, the nitrogen atom can attack the carbonyl carbon of an acyl halide or anhydride (B1165640) to form an N-acylated product. Similarly, it can participate in nucleophilic substitution reactions with alkyl halides, although the delocalization of the lone pair into the phenyl ring makes it a weaker nucleophile than aliphatic amines in SN2 reactions. ucalgary.ca The reactivity of aniline and N-methylaniline in aromatic nucleophilic substitution (SNAr) reactions has been studied, revealing that primary anilines are generally more reactive than their N-alkylated counterparts. unilag.edu.ngrsc.org
The nucleophilic nature of the aniline moiety is also pivotal in diazotization reactions. When treated with a source of the nitrosyl cation (NO⁺), typically generated from sodium nitrite (B80452) and a strong acid, the nitrogen atom attacks the electrophilic nitrogen of the nitrosyl cation. qorganica.com This initiates a sequence of steps leading to the formation of a diazonium salt, which is a versatile intermediate in organic synthesis.
Electrophilic Reactivity of the Allylic Double Bond in Addition Reactions
The 2-methylprop-2-enyl group in this compound contains a carbon-carbon double bond, which is a region of high electron density. This makes the allylic double bond susceptible to attack by electrophiles. However, the reactivity of this double bond is more complex than that of a simple alkene due to the presence of the allylic position.
A key reaction that highlights the reactivity of the allylic system is allylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. libretexts.org This reaction does not proceed via a simple electrophilic addition to the double bond but rather through a free radical chain mechanism. chemistrysteps.commasterorganicchemistry.com
The mechanism of allylic bromination with NBS involves the following key steps:
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). chemistrysteps.comyoutube.com
Propagation:
The bromine radical abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond) of the N-(2-methylprop-2-enyl) group. This is the favored site of attack because it leads to the formation of a resonance-stabilized allylic radical. libretexts.org
The newly formed allylic radical then reacts with a molecule of bromine (Br₂), which is present in a low concentration, to form the allylic bromide product and another bromine radical. chemistrysteps.comyoutube.com The low concentration of Br₂ is maintained by the reaction of NBS with the HBr generated in the first propagation step, which helps to suppress competitive electrophilic addition of Br₂ to the double bond. masterorganicchemistry.comyoutube.com
Termination: The reaction is terminated when two radicals combine.
The resonance stabilization of the intermediate allylic radical is a crucial factor that drives the regioselectivity of this reaction towards the allylic position rather than the vinylic positions of the double bond.
While the reaction with NBS is a radical substitution, the double bond can also undergo traditional electrophilic addition reactions. For instance, in the presence of a strong acid like HBr, the π electrons of the double bond can attack the hydrogen atom, leading to the formation of a carbocation intermediate. This carbocation would then be attacked by the bromide ion. The regioselectivity of this addition would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the double bond to form the more stable tertiary carbocation.
Palladium-Catalyzed Cyclization and Carboamination Mechanisms
This compound is a suitable substrate for palladium-catalyzed intramolecular cyclization and carboamination reactions, which are powerful methods for the synthesis of nitrogen-containing heterocycles. These reactions typically involve the formation of new carbon-nitrogen and carbon-carbon bonds in a single operation.
Palladium-Catalyzed Cyclization:
Intramolecular cyclization of N-allylanilines can proceed through various palladium-catalyzed pathways, such as the Wacker-type cyclization. nih.gov A general mechanism for an oxidative aza-Wacker cyclization involves the following steps:
Coordination of the palladium(II) catalyst to the alkene of the 2-methylprop-2-enyl group.
Intramolecular nucleophilic attack of the aniline nitrogen onto the coordinated double bond. This step, known as aminopalladation or nucleopalladation, forms a new C-N bond and a σ-alkylpalladium(II) intermediate. rsc.orgsemanticscholar.org The regioselectivity of this step (i.e., exo vs. endo cyclization) can often be controlled by the specific ligand and reaction conditions.
The resulting alkylpalladium(II) species can then undergo further reactions, such as β-hydride elimination or reductive elimination, to regenerate the palladium catalyst and yield the cyclized product. In an oxidative cyclization, the Pd(0) formed after reductive elimination is reoxidized to Pd(II) by an external oxidant.
Palladium-Catalyzed Carboamination:
Carboamination reactions involve the addition of both a carbon and a nitrogen moiety across the double bond. For a substrate like this compound, this can be an intramolecular process where the aniline nitrogen and a carbon group from another reactant are added. The mechanism for palladium-catalyzed carboamination of N-allylanilines generally proceeds as follows: nih.gov
Oxidative addition of an aryl or vinyl halide (R-X) to a palladium(0) complex to form an arylpalladium(II) halide intermediate.
Coordination of the this compound to this palladium complex.
Intramolecular insertion of the alkene into the palladium-nitrogen bond (aminopalladation) or the palladium-carbon bond. nih.gov The former is often implicated in these reactions. nih.gov This step generates a new C-N bond and a new alkylpalladium(II) intermediate.
Carbon-carbon bond-forming reductive elimination from the alkylpalladium(II) intermediate releases the carboaminated product and regenerates the palladium(0) catalyst.
The use of directing groups can influence the regioselectivity of the aminopalladation step and stabilize key intermediates, preventing side reactions like β-hydride elimination. rsc.orgrsc.org
| Reaction Type | Key Mechanistic Steps | Intermediate Species |
|---|---|---|
| Aza-Wacker Cyclization | Alkene Coordination, Intramolecular Aminopalladation, β-Hydride Elimination/Reductive Elimination | π-Alkenepalladium(II) complex, σ-Alkylpalladium(II) intermediate |
| Carboamination | Oxidative Addition, Alkene Insertion (Aminopalladation), Reductive Elimination | Arylpalladium(II) complex, Alkylpalladium(II) intermediate |
Oxidative Polymerization Mechanisms of Aniline and its Derivatives
Aniline and its derivatives can undergo oxidative polymerization to form polyaniline (PANI), a conducting polymer. The presence of the N-(2-methylprop-2-enyl) substituent influences the polymerization mechanism and the properties of the resulting polymer. The polymerization of aniline is generally understood to proceed through a mechanism involving radical cations. kpi.uaresearchgate.net
The proposed mechanism for the oxidative polymerization of aniline typically involves three main stages:
Initiation: The reaction is initiated by the oxidation of aniline monomers to form aniline radical cations. This can be achieved using a chemical oxidizing agent, such as ammonium (B1175870) persulfate, or electrochemically.
Propagation: The aniline radical cations then couple with each other. A common pathway involves the head-to-tail coupling of the radical cations, where the nitrogen of one radical cation attacks the para-position of another. This is followed by deprotonation to form a dimer. The dimer is then re-oxidized, and the process continues, leading to the growth of the polymer chain.
Termination: The polymerization terminates when the oxidant is consumed or through side reactions. nih.gov
The N-(2-methylprop-2-enyl) substituent on the nitrogen atom of aniline has a significant impact on this process. The presence of an N-substituent can affect the polymerization in several ways:
Steric Hindrance: The bulky 2-methylprop-2-enyl group can sterically hinder the coupling of the monomer units, potentially leading to a lower polymerization rate and lower molecular weight polymers compared to unsubstituted aniline.
Electronic Effects: The alkyl nature of the substituent is electron-donating, which can influence the oxidation potential of the monomer.
Solubility: N-substitution often leads to polymers with increased solubility in common organic solvents, which is a significant advantage over the largely insoluble polyaniline. rsc.org
Studies on N-substituted anilines have shown that the polymerization can still proceed, but the structure and properties of the resulting polymer are altered. nih.govscilit.com The polymerization of N-substituted anilines may also involve different coupling pathways, potentially leading to more branching in the polymer chain.
Rearrangement Reactions and Associated Mechanisms
This compound is susceptible to rearrangement reactions, with the most prominent being the amino-Claisen rearrangement. This reaction is the nitrogen analog of the well-known Claisen rearrangement of allyl aryl ethers. tsijournals.com The amino-Claisen rearrangement is a qorganica.comqorganica.com-sigmatropic rearrangement, which is a concerted pericyclic reaction that proceeds through a cyclic transition state. libretexts.org
The mechanism of the thermal amino-Claisen rearrangement involves the intramolecular transfer of the 2-methylprop-2-enyl group from the nitrogen atom to the ortho-position of the aniline ring. This occurs via a six-membered, chair-like transition state. The reaction is driven by the formation of a more stable aromatic system in the product. organic-chemistry.org
The general steps for the thermal amino-Claisen rearrangement are:
Heating of this compound.
Formation of a cyclic, six-membered transition state involving the nitrogen, the three carbons of the allyl group, and two carbons of the aromatic ring.
Concerted bond breaking (N-allyl bond) and bond formation (C-allyl bond at the ortho position) to give an intermediate dienone.
Tautomerization of the dienone intermediate to regenerate the aromatic ring, yielding the final product, 2-(2-methylprop-2-enyl)aniline.
The amino-Claisen rearrangement can also be catalyzed by acids, such as Brønsted or Lewis acids. Acid catalysis often allows the reaction to proceed at lower temperatures than the thermal rearrangement. tsijournals.com The mechanism of the acid-catalyzed rearrangement is thought to involve protonation of the aniline nitrogen, which facilitates the qorganica.comqorganica.com-sigmatropic shift. In some cases, the reaction may proceed through a π-complex intermediate. researchgate.net
It has been observed that the thermal Claisen rearrangement of N-allylanilines can be accompanied by a side reaction involving the elimination of the allyl group. osti.gov The structure of the transition state can be influenced by the nature of the substituents on the allyl group.
| Condition | Typical Temperature | Key Mechanistic Feature | Potential Side Reactions |
|---|---|---|---|
| Thermal | High (e.g., >200 °C) | Concerted qorganica.comqorganica.com-sigmatropic shift via a neutral transition state | Elimination of the allyl group |
| Acid-Catalyzed | Lower than thermal | Protonation of the aniline nitrogen facilitates the rearrangement | Acid-catalyzed side reactions of functional groups uchicago.edu |
Theoretical and Computational Chemistry Studies on N 2 Methylprop 2 Enyl Aniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. For N-(2-methylprop-2-enyl)aniline, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure, providing a basis for understanding its reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the electronic character is influenced by both the aniline (B41778) moiety and the 2-methylprop-2-enyl group. The aniline part, with its nitrogen lone pair and aromatic ring, contributes significantly to the HOMO, making the molecule nucleophilic. The 2-methylprop-2-enyl group can also influence the electronic distribution.
Below is a table illustrating typical HOMO, LUMO, and energy gap values for aniline and a related substituted aniline, calculated using DFT, which can serve as a reference for estimating the properties of this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Aniline (for comparison) | -5.52 | 0.34 | 5.86 |
| p-Methylaniline (for comparison) | -5.31 | 0.42 | 5.73 |
Data is illustrative and based on typical DFT calculation results for similar compounds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. researchgate.net The π-system of the benzene (B151609) ring would also exhibit negative potential, particularly at the ortho and para positions, which are activated by the electron-donating amino group. researchgate.net The 2-methylprop-2-enyl group, being an alkyl substituent, would have a less pronounced effect on the electrostatic potential compared to the amino group. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive electrostatic potential.
Mulliken charge distribution analysis provides a method for estimating the partial atomic charges in a molecule. thaiscience.info This analysis helps in understanding the electronic distribution and identifying charge localization. The charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals.
In this compound, the nitrogen atom is expected to have a significant negative Mulliken charge due to its high electronegativity and the presence of a lone pair. The carbon atoms of the benzene ring will have varying charges, with the ortho and para carbons being more negative than the meta carbons, reflecting the electron-donating nature of the amino group. The hydrogen atoms attached to the nitrogen and carbon atoms will generally have positive Mulliken charges.
An illustrative table of Mulliken charges for aniline is provided below to give an indication of the expected charge distribution in this compound.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N (Aniline) | -0.85 |
| C (ipso) | 0.15 |
| C (ortho) | -0.20 |
| C (meta) | -0.10 |
| C (para) | -0.18 |
Data is illustrative and based on typical DFT calculation results for aniline.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the flexible 2-methylprop-2-enyl group in this compound allows for multiple conformations due to rotation around the C-N and C-C single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This can be achieved through computational methods such as potential energy surface (PES) scans. researchgate.net
For this compound, the orientation of the 2-methylprop-2-enyl group relative to the aniline plane is a key conformational feature. Steric hindrance between the substituent and the ortho hydrogens of the benzene ring can influence the preferred conformation. Computational studies on similar N-alkylated anilines suggest that the lowest energy conformers often adopt a staggered arrangement to minimize steric repulsion. mdpi.com
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments (e.g., in solution). acs.orgbohrium.com MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, intermolecular interactions, and solvent effects. Such simulations could reveal the flexibility of the 2-methylprop-2-enyl chain and its interactions with solvent molecules.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in modeling chemical reaction pathways and characterizing the transition states involved. For this compound, a notable reaction is the aza-Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement that is common for N-allyl anilines. organic-chemistry.orgresearchgate.net In this reaction, the 2-methylprop-2-enyl group can migrate from the nitrogen atom to the ortho position of the benzene ring.
Reaction pathway modeling for such a rearrangement would involve:
Locating the transition state (TS): The TS is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. beilstein-journals.org
Calculating the activation energy: This is the energy difference between the reactants and the transition state, which determines the reaction rate.
Identifying intermediates: These are stable species that may form along the reaction pathway.
Characterizing the products: The final structures and their relative energies are calculated.
DFT calculations on the Claisen rearrangement of similar allyl ethers and amines have shown that the reaction typically proceeds through a concerted, pericyclic transition state. mdpi.comresearchgate.net The presence of the methyl group on the allylic chain of this compound could influence the activation energy and the stereochemical outcome of the rearrangement.
Structure Reactivity Relationships in N 2 Methylprop 2 Enyl Aniline Derivatives
Impact of Substituent Effects on Reactivity and Selectivity
The electronic and steric properties of substituents on the aniline (B41778) ring and the allylic group significantly influence the reactivity of N-(2-methylprop-2-enyl)aniline derivatives. These effects can be quantitatively assessed through linear free-energy relationships, such as the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ).
Electron-donating groups (EDGs) on the aniline ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring and the nitrogen atom. This enhanced nucleophilicity generally accelerates reactions involving electrophilic attack on the ring or the nitrogen. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity, thus retarding such reactions.
In the context of reactions involving the 2-methylprop-2-enyl group, such as electrophilic additions or cyclization reactions, the electronic nature of the aniline substituents also plays a critical role. For instance, in acid-catalyzed cyclizations to form quinoline (B57606) derivatives, the rate of reaction is sensitive to the electron density of the aniline ring, which acts as the internal nucleophile.
The following interactive table illustrates the predicted qualitative impact of various substituents at the para-position of the aniline ring on the rate of a hypothetical electrophilic cyclization reaction. The reaction constant (ρ) for such a reaction is expected to be negative, indicating that electron-donating groups accelerate the reaction.
| Substituent (R) | Hammett Constant (σp) | Predicted Relative Rate (k_rel) | Effect on Reactivity |
| -OCH₃ | -0.27 | > 1 | Activating |
| -CH₃ | -0.17 | > 1 | Activating |
| -H | 0.00 | 1 | Reference |
| -Cl | 0.23 | < 1 | Deactivating |
| -CN | 0.66 | < 1 | Deactivating |
| -NO₂ | 0.78 | < 1 | Deactivating |
This table is illustrative and intended to demonstrate the general principles of substituent effects. Actual relative rates would depend on the specific reaction conditions.
Steric effects also play a significant role. Bulky substituents ortho to the amino group can hinder the approach of reagents, slowing down reaction rates. This steric hindrance can also influence the regioselectivity of reactions by favoring attack at less hindered positions.
Stereochemical Aspects in Derivative Synthesis and Transformations
The synthesis and transformation of this compound derivatives often involve the creation or modification of stereocenters, making stereochemical control a critical aspect of their chemistry. The prochiral nature of the double bond in the 2-methylprop-2-enyl group and the potential for chirality in substituted aniline rings offer opportunities for asymmetric synthesis.
Diastereoselective Reactions:
In reactions such as cyclizations to form tetrahydroquinolines, the presence of a pre-existing stereocenter on the aniline ring or the allylic group can direct the formation of a new stereocenter with a specific relative configuration. For example, the intramolecular cyclization of a chiral this compound derivative can lead to the formation of diastereomeric products, with one diastereomer being favored due to steric or electronic interactions in the transition state.
Enantioselective Synthesis:
The use of chiral catalysts is a powerful strategy for achieving enantioselective transformations of this compound derivatives. For instance, transition metal-catalyzed asymmetric cyclization reactions can produce chiral quinoline scaffolds with high enantiomeric excess. The choice of chiral ligand is crucial in determining the stereochemical outcome of the reaction.
The following table provides examples of catalyst systems that have been employed in the stereoselective synthesis of heterocyclic compounds from N-alkenylaniline precursors, highlighting the potential for stereochemical control.
| Reaction Type | Catalyst System | Product Type | Stereochemical Outcome |
| Asymmetric Cyclization | Chiral Phosphoric Acid | Chiral Tetrahydroquinolines | High Enantioselectivity |
| Diastereoselective Heck Reaction | Palladium with Chiral Phosphine Ligand | Chiral Indolines | High Diastereoselectivity |
| Enantioselective Aza-Diels-Alder | Chiral Lewis Acid | Chiral Piperidines | High Enantioselectivity |
Chemo- and Regioselectivity in Multi-functionalized Analogues
The presence of multiple reactive sites in this compound analogues presents challenges and opportunities in terms of chemo- and regioselectivity. A multi-functionalized analogue might contain, for example, another double bond, a halogen, or a carbonyl group, in addition to the N-alkenyl aniline moiety.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For instance, in a molecule containing both the 2-methylprop-2-enyl group and an ester, a reducing agent might selectively reduce the ester without affecting the double bond, or vice-versa, depending on the reagent and reaction conditions. Palladium-catalyzed cross-coupling reactions, for example, can be tuned to selectively react at a C-Br bond over a C-Cl bond by careful choice of ligand and reaction conditions. researchgate.net
Regioselectivity:
Regioselectivity concerns the preference for a reaction to occur at one position over another. In the electrophilic substitution of a substituted this compound, the position of attack on the aromatic ring (ortho, meta, or para) is determined by the directing effects of the N-alkenyl group and any other substituents present.
A common challenge is controlling the regioselectivity of cyclization reactions. For example, the intramolecular Heck reaction of a functionalized this compound could potentially lead to different ring sizes depending on which carbon of the double bond participates in the cyclization. The outcome is often influenced by the catalyst, ligands, and the electronic and steric nature of the substituents.
The table below illustrates potential chemo- and regioselective transformations in a hypothetical multi-functionalized this compound analogue.
| Substrate Functional Groups | Reagent/Catalyst | Major Product | Selectivity Type |
| Alkene, Aryl Bromide | Pd(OAc)₂, P(o-tol)₃, Et₃N | Intramolecular Heck Product | Chemoselective (Alkene vs. C-H) and Regioselective (Ring formation) |
| Alkene, Ester | 1. OsO₄, NMO2. NaIO₄ | Aldehyde from alkene cleavage | Chemoselective (Alkene over Ester) |
| Alkene, Phenol | Epoxidation agent | Epoxide at alkene | Chemoselective (Alkene over Phenol) |
Controlling chemo- and regioselectivity in these complex systems often requires a careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and protecting groups, to achieve the desired transformation with high efficiency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
